molecular formula C17H22N6 B12269205 4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12269205
M. Wt: 310.4 g/mol
InChI Key: HZYNPUKHSZCXJH-UHFFFAOYSA-N
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Description

4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a unique structure that includes a cyclopenta[d]pyrimidine ring fused with a piperazine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine moiety. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperazin-1-yl)pyrimidine
  • 7-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
  • 1-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-4-(naphthalene-2-carbonyl)-1H-1,2,3-triazole

Uniqueness

4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a cyclopenta[d]pyrimidine ring with a piperazine moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C17H22N6/c1-12-10-16(19-11-18-12)22-6-8-23(9-7-22)17-14-4-3-5-15(14)20-13(2)21-17/h10-11H,3-9H2,1-2H3

InChI Key

HZYNPUKHSZCXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C

Origin of Product

United States

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